![molecular formula C10H23NOSi B1279782 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143656-87-5](/img/structure/B1279782.png)
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a cyclic four-membered ring that is composed of four carbon atoms and one nitrogen atom. It is also known as 3-dimethyldiphenylmethylsilyloxy-pyrrolidine, or DMDMSOP for short. Pyrrolidine is a versatile compound that can be used as a starting material for a variety of organic reactions and syntheses. It is also used as a catalyst in the synthesis of other organic compounds. Pyrrolidine has a wide range of applications in the fields of organic synthesis and chemical research.
Scientific Research Applications
3-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Complex Natural Products: This compound is utilized as a crucial reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These syntheses often require precise control over the stereochemistry of the molecules, which this reagent can facilitate .
Organic Synthesis and Medicinal Chemistry: It serves as a building block in organic synthesis, particularly in the construction of pharmacologically active molecules. For example, it has been used to introduce propanol functionality to pharmaceuticals and as an alkylating agent in the synthesis of various compounds .
Catalytic Asymmetric Allylic Substitution: The compound is employed for the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution. This method is significant for creating molecules with chiral centers, which are essential in many drugs .
Polymerization Initiator: It acts as an initiator for the polymerization of certain compounds, such as 1,2-benzenedicarboxaldehyde, which is a key step in producing polymers with specific properties .
Synthesis of Enol Silyl Ethers: Enol silyl ethers are important intermediates in organic chemistry, and this compound is used in their synthesis. These ethers are often used in various chemical reactions, including aldol reactions .
6. Protection and Deprotection of Functional Groups In synthetic chemistry, protecting groups like tert-butyldimethylsilyl (TBDMS) are used to temporarily mask functional groups during multi-step syntheses. This compound can be used to protect hydroxyl groups and then later be removed without affecting other sensitive groups in the molecule .
7. Intermediate in Salvianolic Acid A Synthesis An important intermediate of salvianolic acid A, which is a bioactive compound, involves the use of this silyl ether in its synthetic route. The process includes steps such as protection, bromination, and Wittig salt formation .
Synthesis of Heterocyclic Compounds: The compound finds application in the synthesis of heterocyclic structures like azetidines and indoles, which are core structures in many pharmaceuticals .
Each application mentioned above highlights the versatility and importance of 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE in scientific research and development across various fields.
MilliporeSigma - (tert-Butyldimethylsilyloxy)acetaldehyde Springer - Synergic Synthesis and Characterization Scientific.net - Synthetic Study towards Salvianolic Acid A MilliporeSigma - tert-Butyldimethylsilanol Sigma-Aldrich - (3-Bromopropoxy)-tert-butyldimethylsilane Sigma-Aldrich - 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine Organic Chemistry Portal - tert-Butyldimethylsilyl Ethers
properties
IUPAC Name |
tert-butyl-dimethyl-pyrrolidin-3-yloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474083 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
143656-87-5 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

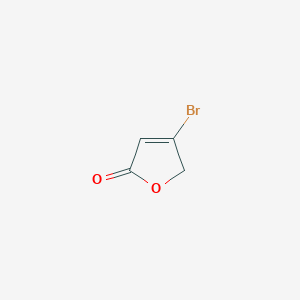

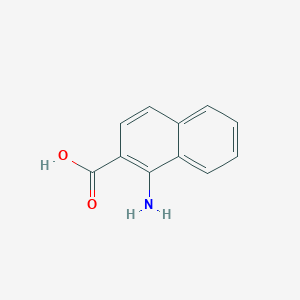



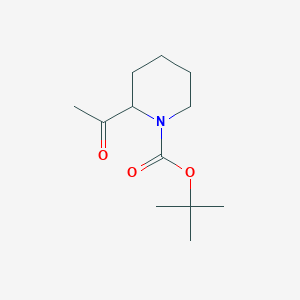
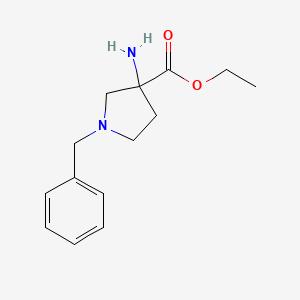

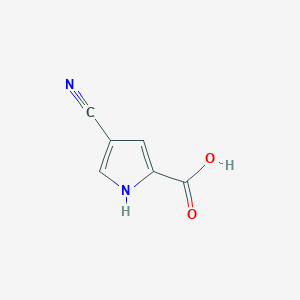

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

